

Pentadecanoic Acid-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Pentadecanoic acid-d3

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Pentadecanoic acid-d3**, a deuterated stable isotope of pentadecanoic acid (C15:0). This document details its primary application as an internal standard in quantitative mass spectrometry-based research, alongside an exploration of the broader research context of its non-deuterated analogue, pentadecanoic acid. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Pentadecanoic Acid-d3

Pentadecanoic acid-d3 (C15:0-d3) is a synthetically manufactured version of pentadecanoic acid where three hydrogen atoms on the terminal methyl group have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for the precise quantification of endogenous pentadecanoic acid in various biological matrices using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its chemical and physical properties are nearly identical to the natural analyte, allowing it to co-elute during chromatography and exhibit similar ionization efficiency, thus correcting for variations in sample preparation and instrument response.[3]

Table 1: Chemical and Physical Properties of **Pentadecanoic Acid-d3**

Property	Value
Formal Name	pentadecanoic-15,15,15-d ₃ acid
CAS Number	352431-40-4
Molecular Formula	C ₁₅ H ₂₇ D ₃ O ₂
Formula Weight	245.4
Purity	≥99% deuterated forms (d ₁ -d ₃)
Formulation	A crystalline solid
Storage	-20°C
Stability	≥ 4 years

The Role of Pentadecanoic Acid in Research

The quantification of pentadecanoic acid is of significant interest in several research areas, primarily due to its association with dietary intake and various health outcomes.

Biomarker of Dairy Fat Intake

Pentadecanoic acid is a saturated fatty acid found in dairy products and ruminant meat.^{[4][5]} Numerous epidemiological studies have established that levels of pentadecanoic acid in plasma and erythrocytes serve as a reliable short-term biomarker for the intake of dairy fat.^[6] ^[7] This objective measure is crucial for nutritional studies seeking to understand the relationship between dairy consumption and health, as it overcomes the limitations of self-reported dietary data.^[7]

Association with Metabolic and Cardiovascular Health

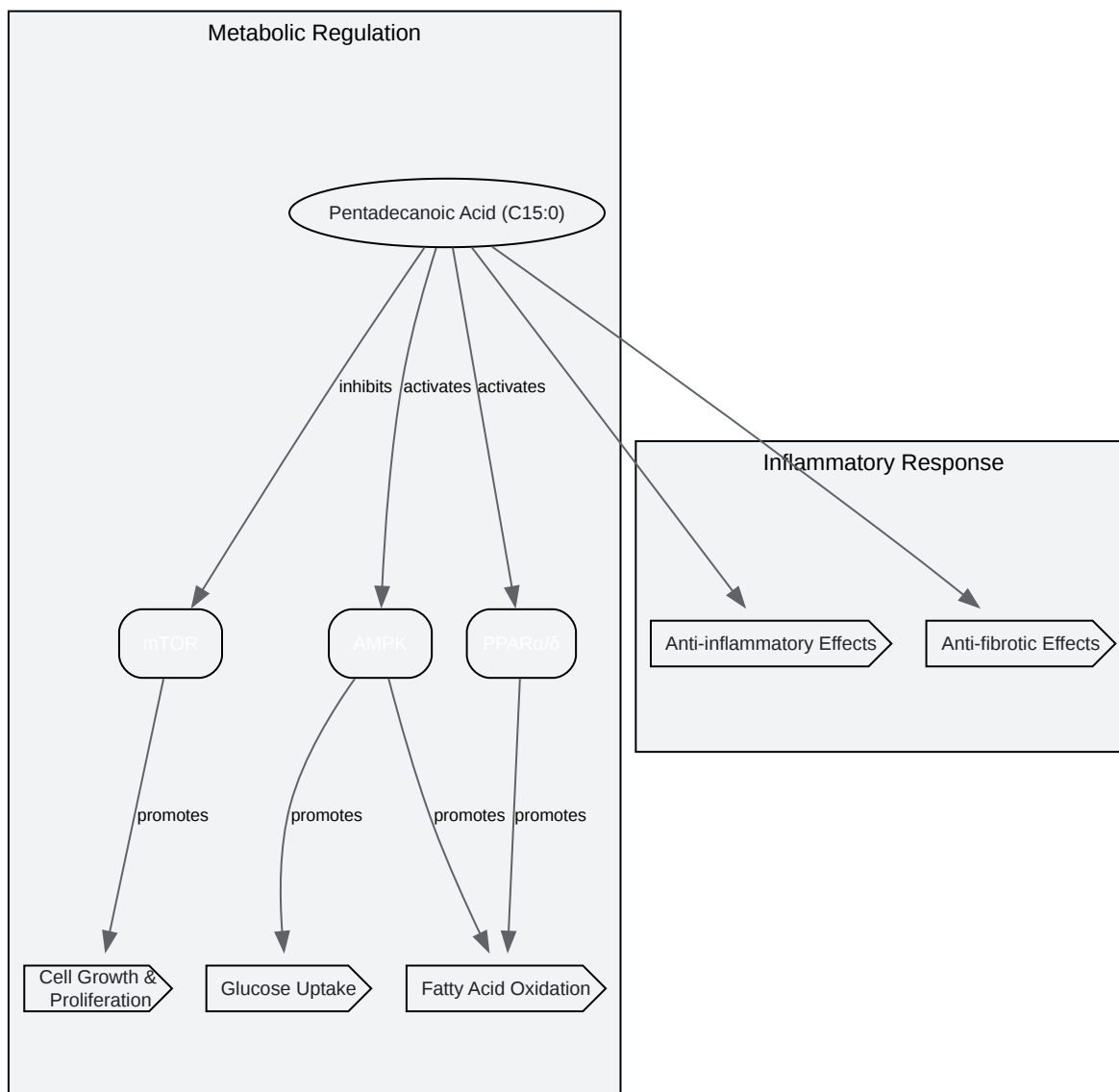
Higher circulating levels of pentadecanoic acid have been inversely associated with the risk of developing type 2 diabetes and cardiovascular disease.^{[6][8]} Research suggests that pentadecanoic acid may have beneficial effects on glucose metabolism by promoting glucose uptake in muscle cells.^[9] Specifically, it has been shown to stimulate basal glucose uptake through the AMPK-AS160 pathway and enhance insulin-stimulated glucose uptake.^[9]

Cellular and Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of pentadecanoic acid. It has been shown to modulate key cellular signaling pathways involved in metabolism, inflammation, and cellular health.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- **AMPK Activation and mTOR Inhibition:** Pentadecanoic acid activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[\[10\]](#)[\[11\]](#) Activated AMPK promotes catabolic pathways, such as fatty acid oxidation, while inhibiting anabolic processes.[\[10\]](#) Concurrently, it can inhibit the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[\[11\]](#)
- **PPAR α/δ Agonism:** It acts as a partial agonist for Peroxisome Proliferator-Activated Receptors alpha and delta (PPAR α/δ), which are nuclear receptors that play a critical role in lipid metabolism.[\[10\]](#)
- **Anti-inflammatory and Anti-fibrotic Effects:** Studies have demonstrated that pentadecanoic acid possesses anti-inflammatory and anti-fibrotic properties.[\[12\]](#)

The following diagram illustrates the key signaling pathways influenced by pentadecanoic acid.



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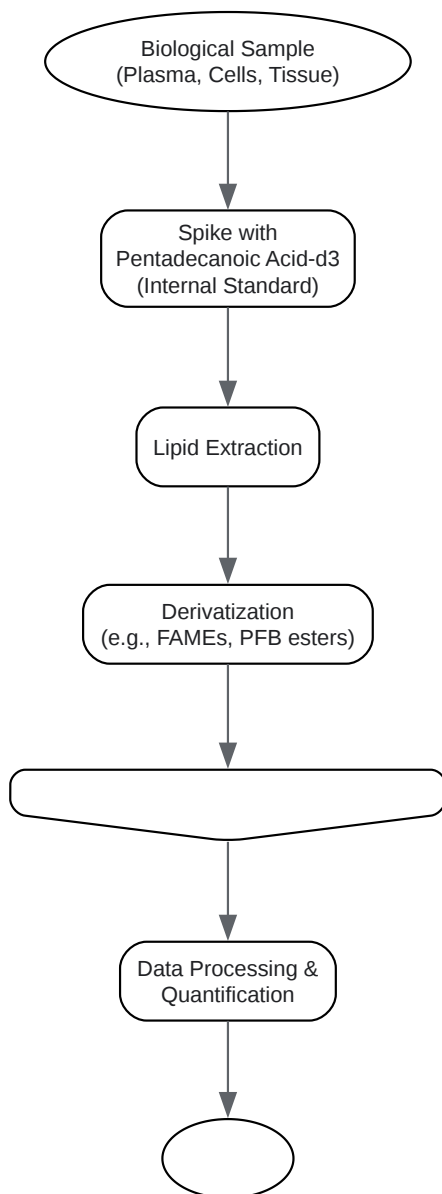
Signaling pathways modulated by Pentadecanoic Acid (C15:0).

Experimental Protocols for Quantification using Pentadecanoic Acid-d3

The following sections provide detailed methodologies for the quantification of pentadecanoic acid in biological samples using **Pentadecanoic acid-d3** as an internal standard.

General Workflow for Sample Analysis

The general workflow for the quantification of fatty acids involves several key steps, from sample preparation to data analysis.



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General workflow for fatty acid quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Plasma Samples

This protocol is adapted from established methods for fatty acid analysis.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- Plasma samples
- **Pentadecanoic acid-d3** internal standard solution (in ethanol)
- Methanol
- 1N Hydrochloric acid (HCl)
- Iso-octane
- 1% Pentafluorobenzyl (PFB) bromide in acetonitrile
- 1% Diisopropylethylamine (DIPEA) in acetonitrile
- Anhydrous sodium sulfate
- Glass tubes and vials

Procedure:

- Sample Preparation:
 - To 100 μ L of plasma in a glass tube, add 10 μ L of the **Pentadecanoic acid-d3** internal standard solution.
 - Add 1 mL of methanol and vortex thoroughly to precipitate proteins.
 - Add 50 μ L of 1N HCl to acidify the mixture.
- Lipid Extraction:
 - Add 2 mL of iso-octane to the tube.
 - Vortex vigorously for 2 minutes.

- Centrifuge at 3000 x g for 5 minutes to separate the phases.
- Carefully transfer the upper iso-octane layer to a clean glass tube.
- Repeat the extraction with another 2 mL of iso-octane and pool the organic layers.
- Pass the combined extract through a small column of anhydrous sodium sulfate to remove any residual water.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Derivatization to PFB Esters:
 - To the dried lipid extract, add 25 μ L of 1% PFB bromide in acetonitrile and 25 μ L of 1% DIPEA in acetonitrile.
 - Incubate at room temperature for 20 minutes.
 - Evaporate the reagents to dryness under nitrogen.
 - Reconstitute the sample in 50 μ L of iso-octane for GC-MS analysis.
- GC-MS Analysis:
 - Gas Chromatograph: Agilent 6890N or similar.
 - Column: DB-225ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent.
 - Injector Temperature: 250°C.
 - Oven Temperature Program: Start at 150°C, ramp to 270°C at 10°C/min, then to 310°C at 40°C/min, and hold for 1 minute.[\[15\]](#)
 - Carrier Gas: Helium at a constant flow rate.
 - Mass Spectrometer: Operated in Negative Chemical Ionization (NCI) mode.
 - Monitored Ions: Monitor the specific m/z ions corresponding to the PFB esters of pentadecanoic acid and **pentadecanoic acid-d3**.

Table 2: Example GC-MS Parameters

Parameter	Setting
Injection Volume	1 µL
Inlet Mode	Splitless
Transfer Line Temp.	280°C
Ion Source Temp.	150°C
Quadrupole Temp.	150°C

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Cell Culture Samples

This protocol provides a general framework for LC-MS analysis of fatty acids.[\[16\]](#)[\[17\]](#)

Materials:

- Cell pellets
- **Pentadecanoic acid-d3** internal standard solution
- Methanol
- Chloroform
- Glacial acetic acid
- Water
- LC-MS grade solvents (e.g., acetonitrile, water with formic acid)

Procedure:

- Sample Preparation:

- To a pre-weighed cell pellet (approx. 10 mg), add 5 μ L of the **Pentadecanoic acid-d3** internal standard solution.
- Add 2.5 mL of water and 100 μ L of glacial acetic acid. Vortex to mix.
- Lipid Extraction (Bligh-Dyer Method):
 - Add 5 mL of a 1:1 (v/v) mixture of chloroform/methanol.
 - Agitate the mixture overnight at room temperature.
 - Centrifuge at 1000 x g for 10 minutes to separate the phases.
 - Carefully collect the lower organic phase containing the lipids.
 - Evaporate the solvent to dryness under nitrogen.
- LC-MS Analysis:
 - Reconstitute the dried extract in a suitable solvent (e.g., 100 μ L of methanol).
 - Liquid Chromatograph: Agilent 1290 Infinity II or similar.
 - Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 μ m).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Flow Rate: 0.4 mL/min.
 - Gradient: A suitable gradient to separate fatty acids (e.g., start with 60% B, increase to 98% B over 15 minutes).
 - Mass Spectrometer: Operated in negative electrospray ionization (ESI-) mode.
 - Detection: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) for the specific precursor and product ions of pentadecanoic acid and **pentadecanoic acid-d3**.

Table 3: Example LC-MS/MS Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Pentadecanoic acid	241.2	241.2 (for SIM) or specific fragments
Pentadecanoic acid-d3	244.2	244.2 (for SIM) or specific fragments

Quantitative Data and Applications

The use of **Pentadecanoic acid-d3** as an internal standard enables accurate and precise quantification of pentadecanoic acid in various research contexts.

Table 4: Representative Quantitative Data from a Fictional Study on Dairy Intake

Subject Group	Sample Type	Pentadecanoic Acid Concentration (µg/mL) ± SD
Low Dairy Intake	Plasma	3.8 ± 0.9
High Dairy Intake	Plasma	7.2 ± 1.5
Low Dairy Intake	Erythrocytes	0.15 ± 0.04
High Dairy Intake	Erythrocytes	0.32 ± 0.07

This data is for illustrative purposes and does not represent a specific study.

A randomized controlled trial investigating the effects of pentadecanoic acid supplementation in young adults with overweight and obesity demonstrated a significant increase in circulating C15:0 levels in the treatment group compared to the placebo group.^[18] The mean increase in the treatment group was 1.88 µg/mL greater than in the placebo group.^[18]

Conclusion

Pentadecanoic acid-d3 is an indispensable tool for researchers in the fields of nutrition, metabolism, and drug development. Its role as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative data for its non-deuterated counterpart, pentadecanoic acid. The growing body of evidence linking pentadecanoic acid to various health outcomes underscores the importance of its precise measurement, a task for which **Pentadecanoic acid-d3** is ideally suited. The detailed protocols and information provided in this guide are intended to support the rigorous scientific investigation of the role of this important fatty acid in health and disease.

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